molecular formula C19H20N4O4S2 B2724140 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1021020-44-9

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2724140
CAS RN: 1021020-44-9
M. Wt: 432.51
InChI Key: BDPBUDAOHNEPBE-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that can target specific proteins in cells, making it useful in the study of cellular pathways and drug development.

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

  • The compound belongs to a category of molecules that have been synthesized for the exploration of their chemical properties, particularly in the context of heterocyclic synthesis. For example, research has focused on synthesizing novel derivatives incorporating thiazolo[4,5-b]pyridin moieties for potential applications in medicinal chemistry and other scientific areas. These efforts aim to develop compounds with specific biological activities by manipulating the structural elements of these heterocycles (Ho & Suen, 2013).

Pharmacological Potential

  • Several studies have synthesized and evaluated derivatives of related structures for their pharmacological potential, including anti-inflammatory, analgesic, and antitumor activities. For instance, research into benzodifuranyl derivatives derived from visnaginone and khellinone has shown promising results in terms of COX-2 selectivity and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antitumor Activity

  • The exploration of benzimidazolyl-1,3,5-triazine and pyrimidine derivatives has highlighted the antitumor potential of compounds with morpholino groups. These studies are directed at finding effective treatments against various cancer cell lines, with some derivatives showing significant antitumor activities (Matsuno et al., 2000).

Anti-Fatigue Effects

  • Research into benzamide derivatives, including those with morpholino groups, has also explored their potential anti-fatigue effects. These studies aim to understand how such compounds can enhance physical endurance, possibly through interactions with specific receptors or biochemical pathways (Wu et al., 2014).

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-12-11-13(2)20-17-16(12)28-19(21-17)22-18(24)14-3-5-15(6-4-14)29(25,26)23-7-9-27-10-8-23/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPBUDAOHNEPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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